2H-Isoxazolo[4,5-f]isoindole
Description
Properties
CAS No. |
118716-69-1 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
2H-pyrrolo[3,4-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)5-11-12-9/h1-5,11H |
InChI Key |
IHNIIKPBHXVHNR-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=C2C=C3C1=CNO3 |
Synonyms |
2H-Pyrrolo[3,4-f]-1,2-benzisoxazole(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-f]isoindole typically involves cyclization reactions. One common method is the cyclization of o-alkynylaryl ketoximes under gold catalysis, which provides the desired isoindole derivatives . Another approach involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Isoxazolo[4,5-f]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new functionalities.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce new substituents, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce functional groups like alkyl, acyl, or halogen atoms.
Scientific Research Applications
2H-Isoxazolo[4,5-f]isoindole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It serves as a scaffold for designing biologically active molecules, including potential drugs.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[4,5-f]isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocyclic Compounds
The structural uniqueness of 2H-Isoxazolo[4,5-f]isoindole lies in its heteroatom arrangement and fusion pattern. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of this compound and Related Compounds
Key Observations :
- Fusion Position : The [4,5-f] fusion enhances planarity, facilitating π-π interactions critical for DNA binding (observed in Ru-imidazo complexes) or fluorescence quenching.
Photophysical and Electronic Properties
The photophysical behavior of this compound may parallel imidazo analogs but with distinctions due to heteroatom differences:
- ESIPT Activity: Imidazo[4,5-f]isoindole derivatives exhibit strong excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence emissions.
- Solvent Effects : Fluorescence in imidazo derivatives is highly solvent-dependent; isoxazolo systems may show similar solvatochromism but with reduced Stokes shifts due to weaker proton-donating ability .
Implications for this compound :
- COX inhibition is less likely compared to thiazolo derivatives, as sulfur’s polarizability enhances enzyme interaction .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H-Isoxazolo[4,5-f]isoindole, and how can its purity be validated?
- Methodology : Multi-step synthesis often involves cyclization reactions starting from hydroxyindole derivatives or substituted isoindole precursors. For example, microwave-assisted continuous-flow synthesis (as in ) can improve yield and reduce reaction time. Structural confirmation requires H NMR for proton environments (e.g., PHOXI derivatives in ) and HRMS for molecular weight validation (e.g., HRMS-ESI in ). FTIR can identify functional groups like C=O or N–O stretches. Purity is assessed via HPLC or melting point analysis (e.g., reports mp 155°C for a related compound) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- UV-Vis/fluorescence spectroscopy : To study solvatochromic effects and excited-state behavior (e.g., ESIPT in imidazo[4,5-f]isoindole analogs; ).
- Solid-state NMR : For analyzing crystal packing and intermolecular interactions (e.g., used H/C NMR for imidazo-phenanthroline derivatives).
- X-ray crystallography : Resolves steric effects and intramolecular hydrogen bonding (e.g., used structural data to optimize copolymer geometry) .
Q. How do solvent polarity and substituents influence the photophysical properties of this compound?
- Methodology : Solvent-dependent fluorescence studies (e.g., ) reveal shifts in emission maxima due to polarity-induced stabilization of excited states. For example, polar aprotic solvents (e.g., DMSO) may enhance ESIPT efficiency in hydroxyl-substituted analogs. Substituent effects (e.g., electron-withdrawing groups) are quantified via Hammett plots or DFT calculations ( ) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT/TD-DFT) predict ESIPT behavior in this compound derivatives?
- Methodology : Density functional theory (DFT) optimizes ground-state geometries, while TD-DFT calculates excited-state potential energy surfaces. For example, modeled proton transfer barriers in imidazo[4,5-f]isoindole systems. Electrostatic potential (ESP) maps (e.g., ) identify electron-deficient regions critical for tuning HOMO/LUMO levels .
Q. What strategies optimize this compound-based copolymers for organic solar cells?
- Methodology :
- Donor-acceptor (D-A) design : Couple isoindole acceptors with benzodithiophene (BDT) donors ( ). Adjust side chains (e.g., 2-ethylhexyl) to reduce steric strain and improve solubility.
- Electrochemical profiling : Cyclic voltammetry measures HOMO/LUMO alignment relative to non-fullerene acceptors (e.g., ITIC in ).
- Morphological control : Annealing or additive processing enhances bulk heterojunction morphology, increasing PCE (e.g., 8.87% PCE reported in ) .
Q. How do this compound derivatives interact with biological macromolecules like DNA?
- Methodology :
- Spectroscopic titration : Monitor UV-Vis/fluorescence quenching upon DNA binding (e.g., used ethidium bromide displacement assays for imidazo-phenanthroline compounds).
- Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions).
- Molecular docking : Predicts binding modes (e.g., intercalation vs. groove binding) using software like AutoDock .
Q. What are the key challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodology : Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., Evans oxazolidinones). ’s microwave synthesis may reduce racemization by shortening reaction times. Stereochemical analysis requires chiral shift reagents in NMR or X-ray crystallography .
Q. How can steric and electronic effects be balanced to enhance thermal stability in isoindole-based materials?
- Methodology :
- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., reported stability up to 300°C for copolymers).
- Substituent engineering : Bulky groups (e.g., octyl chains in ) reduce molecular motion, while electron-deficient cores (e.g., thiadiazolo units in ) enhance rigidity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
